molecular formula C15H12N4O2 B2667980 2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone CAS No. 163402-50-4

2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Cat. No. B2667980
CAS RN: 163402-50-4
M. Wt: 280.287
InChI Key: ZPFQCOGKIUKNKJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone” is a chemical compound that can be used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Scientific Research Applications

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. It has been found to be active against most test bacterial isolates, making it a promising candidate for the development of new antibacterial drugs .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have demonstrated antiviral activity. They have been found to inhibit the replication of various RNA and DNA viruses .

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory activity. This suggests that the compound could potentially be used in the treatment of inflammatory conditions .

Antioxidant Activity

The compound’s structural similarity to indole derivatives, which have demonstrated antioxidant activity, suggests that it may also possess this property. Antioxidants are crucial in protecting the body from damage by free radicals .

Anticancer Activity

Indole derivatives have shown anticancer activity, suggesting that the compound could potentially be used in cancer treatment .

Drug Synthesis

The compound could serve as a vital precursor in the synthesis of natural products and in the development of essential drugs .

properties

IUPAC Name

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-13-8-4-1-5-10(13)9-16-19-14-15(21)18-12-7-3-2-6-11(12)17-14/h1-9,20H,(H,17,19)(H,18,21)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQCOGKIUKNKJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxybenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

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